![molecular formula C10H8F3N3OS B2923086 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 255909-24-1](/img/structure/B2923086.png)
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate in the synthesis of a related compound . Another method involved the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis
The molecular formula of this compound is C19H11F4N3OS2 .Chemical Reactions Analysis
The reaction mixture was vortexed and the absorbance was determined spectrophotometrically at 517 nm after 30 min . Ascorbic acid (4.0–0.5 mg/mL) was used as a reference during the investigation of the antioxidant activity .Physical And Chemical Properties Analysis
The compound has a molecular weight of 437.430 .Scientific Research Applications
Antibacterial Agent
This compound has been studied for its potential as an antibacterial agent. The structure of thieno[2,3-b]pyridine derivatives has shown activity against a variety of bacterial strains, which could be crucial in the development of new antibiotics, especially in the face of increasing antibiotic resistance .
Antifungal Applications
Similar to its antibacterial properties, this molecule may also serve as a base for antifungal treatments. The thieno[2,3-b]pyridine scaffold is of interest in the search for new compounds that can combat fungal infections, which are a significant concern in immunocompromised patients .
Antiviral Research
The compound’s potential extends to antiviral applications. Its chemical structure could be modified to target specific viral enzymes or replication mechanisms, offering a pathway for the development of novel antiviral drugs .
Cancer Research
In cancer research, derivatives of thieno[2,3-b]pyridine have been explored for their anticancer properties. The trifluoromethyl group, in particular, is known to enhance the biological activity of pharmaceutical compounds, making it a valuable feature in drug design .
Organic Synthesis
This compound can be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, making it a versatile reagent for constructing more complex molecules .
Material Science
In material science, the electronic properties of thieno[2,3-b]pyridine derivatives make them candidates for use in electronic devices, such as organic semiconductors or photovoltaic cells .
Neurological Disorders
Research into neurological disorders could benefit from this compound as well. Modifying the thieno[2,3-b]pyridine core could lead to new treatments for diseases like Alzheimer’s or Parkinson’s, where modulation of certain neurotransmitter systems is needed .
Agricultural Chemistry
Lastly, in agricultural chemistry, such compounds could be investigated for their use as pesticides or herbicides, offering a new approach to pest control that minimizes environmental impact .
Mechanism of Action
Future Directions
Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3OS/c1-3-2-4(10(11,12)13)16-9-5(3)6(14)7(18-9)8(15)17/h2H,14H2,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOOGPZJRNMEMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.